molecular formula C7H6BrFO2S B2498699 1-Bromo-3-fluoromethanesulfonylbenzene CAS No. 1394022-50-4

1-Bromo-3-fluoromethanesulfonylbenzene

Cat. No.: B2498699
CAS No.: 1394022-50-4
M. Wt: 253.09
InChI Key: BPRBWCYTGOJMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoromethanesulfonylbenzene is a halogenated aromatic compound featuring a bromine atom at the para position and a fluoromethanesulfonyl (-SO₂CH₂F) group at the meta position on the benzene ring. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions . Key identifiers include MDL numbers MFCD31620930 and EN300-7887870, though its CAS number remains unspecified .

Properties

IUPAC Name

1-bromo-3-(fluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c8-6-2-1-3-7(4-6)12(10,11)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRBWCYTGOJMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoromethanesulfonylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the methanesulfonyl group, contribute to the compound’s reactivity and binding affinity . These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The fluoromethanesulfonyl group distinguishes this compound from analogs with other sulfonyl or halogen substituents. Below is a detailed comparison:

Table 1: Structural and Electronic Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
1-Bromo-3-fluoromethanesulfonylbenzene C₇H₅BrFO₂S ~252.05 - -Br, -SO₂CH₂F
1-Bromo-3-(methylsulfonyl)benzene C₇H₇BrO₂S 247.09 2050-48-8 -Br, -SO₂CH₃
1-Bromo-3-(ethylsulfonyl)benzene C₈H₉BrO₂S 261.13 153435-82-6 -Br, -SO₂CH₂CH₃
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 33863-76-2 -Br, -Cl, -F
1-Bromo-3-(methylsulfonyl)-5-nitrobenzene C₇H₅BrNO₄S 303.14 62606-15-9 -Br, -SO₂CH₃, -NO₂

Key Observations :

  • Electronic Effects : The fluoromethanesulfonyl group (-SO₂CH₂F) is more electron-withdrawing than methylsulfonyl (-SO₂CH₃) due to fluorine’s electronegativity, enhancing deactivation of the benzene ring. This reduces electrophilic substitution reactivity but increases stability in nucleophilic environments .
  • Halogen Variants : Compounds like 1-bromo-3-chloro-5-fluorobenzene lack sulfonyl groups, making them less polar and more volatile (density: 1.72 g/cm³, boiling point: ~38°C) .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
This compound Not reported Not reported Not reported Moderate in DMSO
1-Bromo-3-(methylsulfonyl)benzene 120–125 >300 1.6–1.7 Low in water
1-Bromo-3-chloro-5-fluorobenzene 30–35 38 1.72 Insoluble
1-Bromo-3-(ethylsulfonyl)benzene Not reported Not reported ~1.5 Soluble in THF

Key Observations :

  • Thermal Stability : Sulfonyl-containing compounds (e.g., 1-bromo-3-(methylsulfonyl)benzene) exhibit higher thermal stability (boiling point >300°C) compared to halogen-only analogs .
  • Solubility: The fluoromethanesulfonyl group improves solubility in polar aprotic solvents (e.g., DMSO) relative to non-sulfonyl analogs, which are often insoluble in water .

Biological Activity

1-Bromo-3-fluoromethanesulfonylbenzene is an organobromine compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure

The compound features a bromine atom, a fluorine atom, and a methanesulfonyl group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can affect cell proliferation and survival.
  • Reactive Metabolite Formation : In vitro studies suggest that the compound can undergo metabolic transformations that lead to the formation of reactive metabolites, potentially contributing to its biological effects .

Toxicity Studies

Limited toxicity data are available for this compound. A review indicated no significant oral or inhalation toxicity studies in humans or animals, suggesting further research is necessary to assess its safety profile .

Case Studies

  • Antimicrobial Activity : Preliminary studies have shown that similar sulfonyl compounds possess antimicrobial properties. While direct evidence for this compound is sparse, its structural analogs have demonstrated effectiveness against various pathogens .
  • Anticancer Potential : Some derivatives of brominated compounds have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of key signaling pathways .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Bromo-4-fluorobenzeneBromine and fluorine at different positionsLimited studies on toxicity
3-FluorobenzenesulfonamideSulfonamide group presentKnown antimicrobial properties
4-BromophenylmethanesulfonateSimilar sulfonate structureInvestigated for anticancer effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.